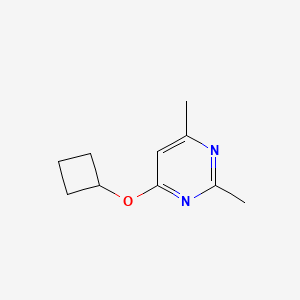

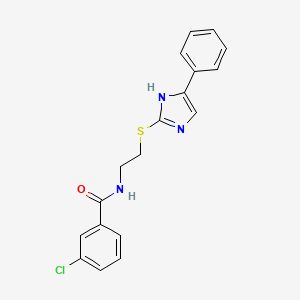

2-(2-Chloro-benzyloxy)-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another example is the reaction of 3-chloroquinoline-2,4-diones with ethanolamine, leading to new molecular rearrangements . These methods could potentially be adapted for the synthesis of "2-(2-Chloro-benzyloxy)-ethylamine" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

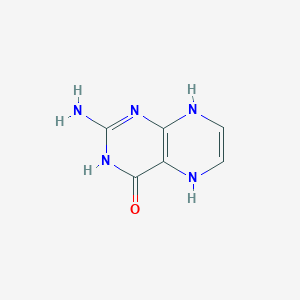

The molecular structures of the compounds in the provided papers are determined using techniques like X-ray crystallography. For instance, the structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated, revealing a boat conformation of a six-membered ring . Similarly, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was explored, showing planar benzoxazole ring systems and intermolecular interactions . These findings provide a basis for predicting the molecular structure of "2-(2-Chloro-benzyloxy)-ethylamine".

Chemical Reactions Analysis

The reactivity of chloro-substituted compounds with various amines is highlighted in the papers. For example, 3-chloroquinoline-2,4-diones react with ethanolamine to yield hydroxyethylaminoquinoline-2,4-diones, which can undergo further cyclization . These reactions demonstrate the potential reactivity of "2-(2-Chloro-benzyloxy)-ethylamine" with different nucleophiles and the possibility of forming new compounds through rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often inferred from their molecular structures and intermolecular interactions. For instance, the presence of hydrogen bonds and stacking interactions in the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine suggests certain solubility and stability characteristics . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate also provide insights into the biological properties that "2-(2-Chloro-benzyloxy)-ethylamine" might exhibit .

科学的研究の応用

Ultrasound Assisted Synthesis of Anti-Tubercular Compounds

Research demonstrates the utility of 2-(2-Chloro-benzyloxy)-ethylamine derivatives in synthesizing novel compounds with promising anti-tubercular activity. Using ultrasound-assisted synthesis, a series of derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with non-toxic effects on human cancer cell lines, indicating potential as anti-tubercular agents (Nimbalkar et al., 2018).

Modulation of GABAergic Synaptic Transmission

Another study explored the modulation of GABA(A) receptor function by etifoxine, a compound related to 2-(2-Chloro-benzyloxy)-ethylamine. This research found that etifoxine enhances GABA(A) receptor-mediated membrane currents, suggesting its utility in studying synaptic transmission and potentially treating related disorders (Schlichter et al., 2000).

Advances in Liquid Crystalline Materials

A study on the crystal and electronic structure of certain derivatives highlights their potential in the development of advanced materials, such as liquid crystalline substances, which could have implications in electronics and photonics (Aydın et al., 2017).

Asymmetric Synthesis of Nonracemic Primary Amines

Research into the spiroborate-catalyzed reduction of O-benzyloximes, closely related to the chemical class of 2-(2-Chloro-benzyloxy)-ethylamine, has provided insights into the asymmetric synthesis of primary amines. This method has applications toward the synthesis of calcimimetic agents, demonstrating the compound's versatility in synthesizing biologically active molecules (Ou et al., 2013).

Fine-Tuning of Copper(I)-Dioxygen Reactivity

A study utilizing 2-(2-pyridyl)ethylamine bidentate ligands, related to 2-(2-Chloro-benzyloxy)-ethylamine, explored the modulation of copper(I)-dioxygen reactivity. This research provides valuable insights into the manipulation of metal-oxygen interactions, potentially informing the development of catalysts and oxidative processes (Taki et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[(2-chlorophenyl)methoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWUCQHJHZCQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCCN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzyloxy)-ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)

![N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2538547.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)